N-ethyl-1-(pyridin-4-yl)piperidin-4-amine
CAS No.:
VCID: VC13392341
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-ethyl-1-(pyridin-4-yl)piperidin-4-amine is a synthetic organic compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . It is primarily used in research settings due to its unique chemical structure, which combines a piperidine ring with a pyridine moiety. This compound is available from various chemical suppliers, often in quantities suitable for laboratory experiments . Synthesis and ApplicationsN-ethyl-1-(pyridin-4-yl)piperidin-4-amine can be synthesized through various organic chemistry methods, typically involving the reaction of pyridine derivatives with piperidine precursors. The specific synthesis route may vary depending on the desired yield and purity. This compound is primarily used in research for its potential biological activities. While specific applications are not widely documented, compounds with similar structures have been explored for their pharmacological properties, such as adenosine receptor modulation and kinase inhibition . Biological Activity and Potential ApplicationsAlthough direct biological activity data for N-ethyl-1-(pyridin-4-yl)piperidin-4-amine is limited, related compounds have shown promise in various therapeutic areas. For instance, piperidine derivatives have been studied for their affinity towards adenosine receptors and their potential as kinase inhibitors . The presence of a pyridine ring in this compound suggests it could interact with biological targets in a manner similar to other pyridine-containing molecules, which are often explored for their pharmacological properties. Availability and HandlingN-ethyl-1-(pyridin-4-yl)piperidin-4-amine is available from chemical suppliers in quantities suitable for research purposes. It is typically sold with a purity of >95% and is intended for use in laboratory settings only . Handling should follow standard safety protocols for organic compounds, including the use of protective equipment and proper ventilation. |
---|---|
Product Name | N-ethyl-1-(pyridin-4-yl)piperidin-4-amine |
Molecular Formula | C12H19N3 |
Molecular Weight | 205.30 g/mol |
IUPAC Name | N-ethyl-1-pyridin-4-ylpiperidin-4-amine |
Standard InChI | InChI=1S/C12H19N3/c1-2-14-11-5-9-15(10-6-11)12-3-7-13-8-4-12/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3 |
Standard InChIKey | SZIYLERKSNSGON-UHFFFAOYSA-N |
SMILES | CCNC1CCN(CC1)C2=CC=NC=C2 |
Canonical SMILES | CCNC1CCN(CC1)C2=CC=NC=C2 |
PubChem Compound | 43166642 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume